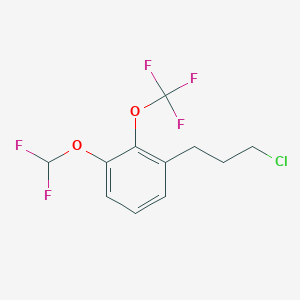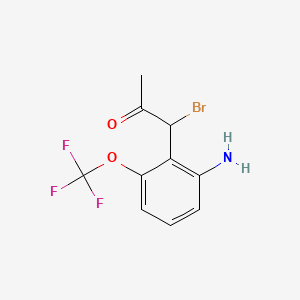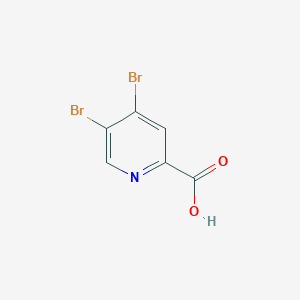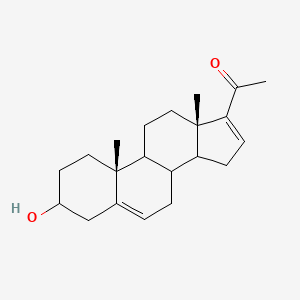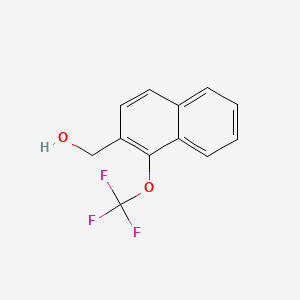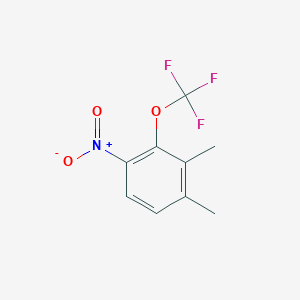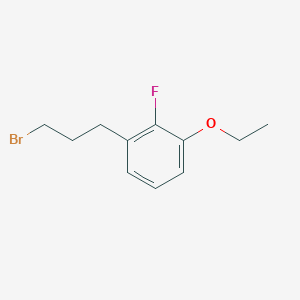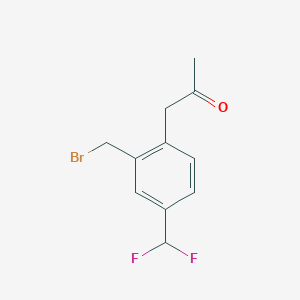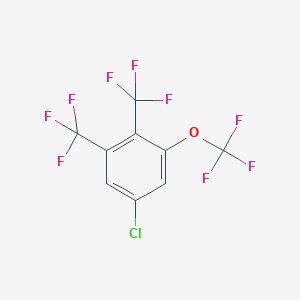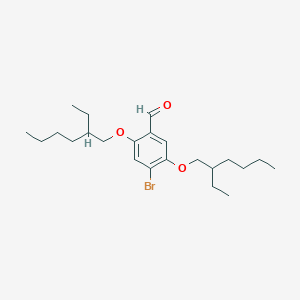
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde is an organic compound with the molecular formula C23H37BrO3 and a molecular weight of 441.44 g/mol . This compound is characterized by the presence of a bromine atom and two ethylhexyl groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde typically involves the bromination of 2,5-dihydroxybenzaldehyde followed by the alkylation with 2-ethylhexyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases, solvents like DMF, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the interactions with other chemical entities .
Comparaison Avec Des Composés Similaires
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde can be compared with similar compounds such as:
2-Bromo-4,8-bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different functional groups.
3,4-Bis((2-ethylhexyl)oxy)thiophene: Contains thiophene instead of benzaldehyde.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C23H37BrO3 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
4-bromo-2,5-bis(2-ethylhexoxy)benzaldehyde |
InChI |
InChI=1S/C23H37BrO3/c1-5-9-11-18(7-3)16-26-22-14-21(24)23(13-20(22)15-25)27-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 |
Clé InChI |
SBIYPVFZPRKKOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


